![molecular formula C13H7ClN4O2 B15061747 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 104615-00-1](/img/structure/B15061747.png)
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core substituted at positions 2, 5, and 9 by furan-2-yl, amino, and chloro groups, respectively . It is known for its potent antagonistic activity at adenosine A1 and adenosine A2A receptors .
準備方法
The synthesis of 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves several steps. One common method includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of a heterogeneous catalyst like copper oxide-zinc oxide/aluminum oxide-titanium dioxide .
化学反応の分析
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
科学的研究の応用
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s antagonistic activity at adenosine receptors makes it a valuable tool in studying the physiological and pathological roles of these receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with adenosine A1 and adenosine A2A receptors. By binding to these receptors, the compound inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can modulate several pathways, including those related to cardiovascular function, neural activity, and immune responses .
類似化合物との比較
Similar compounds to 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one include other triazoloquinazolines such as:
9-chloro-2-(2-furyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine: This compound shares a similar core structure but differs in the substituents at specific positions.
The uniqueness of this compound lies in its specific substitution pattern, which confers distinct pharmacological properties, particularly its high affinity and selectivity for adenosine receptors .
特性
CAS番号 |
104615-00-1 |
|---|---|
分子式 |
C13H7ClN4O2 |
分子量 |
286.67 g/mol |
IUPAC名 |
9-chloro-2-(furan-2-yl)-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C13H7ClN4O2/c14-7-3-4-9-8(6-7)12-16-11(10-2-1-5-20-10)17-18(12)13(19)15-9/h1-6H,(H,15,19) |
InChIキー |
XEVZWKHGVYHGAM-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


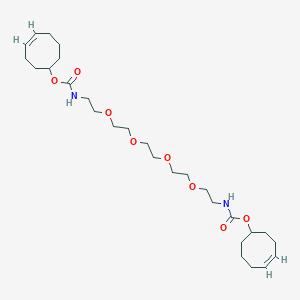
![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B15061673.png)
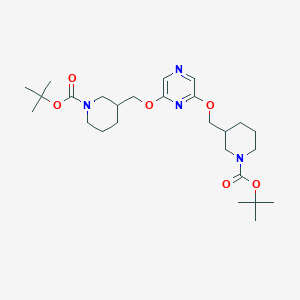

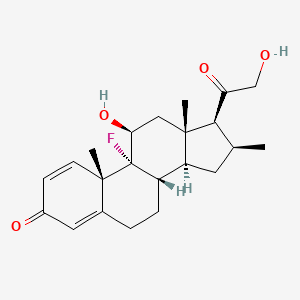
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)

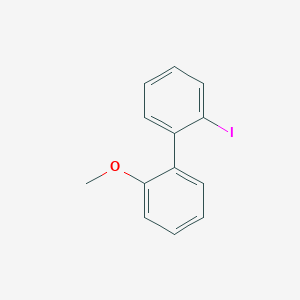

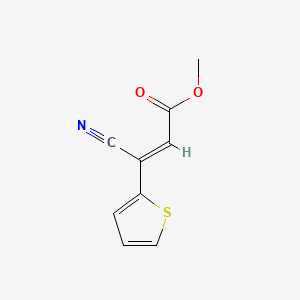
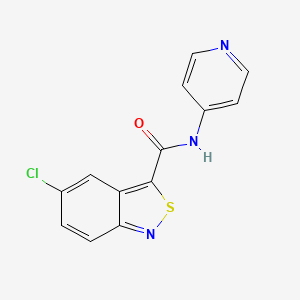

![5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
![1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
